



Application Notes and Protocols for PF-4136309 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **PF-4136309**, a potent and selective CCR2 antagonist, in various mouse models. The protocols detailed below are based on preclinical data and are intended to assist in the design and execution of in vivo studies investigating the therapeutic potential of this compound.

Mechanism of Action

PF-4136309, also known as INCB8761, is an orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis.[2][3] By blocking the CCL2/CCR2 signaling axis, **PF-4136309** inhibits the migration of these immune cells, thereby modulating inflammatory responses and the tumor microenvironment.[1][2] Downstream of receptor binding, **PF-4136309** has been shown to potently inhibit intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[4][5]

Data Presentation

The following tables summarize the in vitro potency of **PF-4136309** and provide examples of dosages used for CCR2 antagonists in various mouse models.

Table 1: In Vitro Potency of **PF-4136309**[4][5]



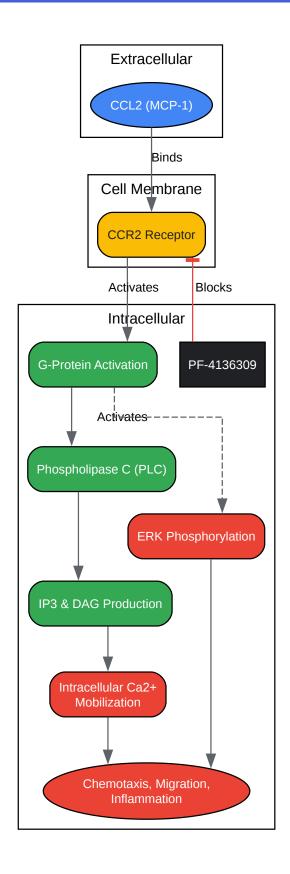
Target	Assay	IC50 (nM)
Human CCR2	Binding	5.2
Mouse CCR2	Binding	17
Rat CCR2	Binding	13
Human CCR2	Chemotaxis	3.9
Mouse CCR2	Chemotaxis	16
Rat CCR2	Chemotaxis	2.8
Human CCR2	Calcium Mobilization	3.3
Human CCR2	ERK Phosphorylation	0.5

Table 2: Exemplary Dosages of PF-4136309 and Other CCR2 Antagonists in Mouse Models

Compound	Mouse Model	Dosage	Administration Route	Reference
PF-4136309	Pancreatic Cancer	100 mg/kg	Subcutaneous (twice daily)	[2]
PF-4136309	Combination Therapy	10 mg/kg	Intravenous	[5]
ССХ872-В	Pancreatic Cancer	Not Specified	Oral Gavage (daily)	[6]
RS102895	Vaccination Model	5 mg/kg	Intraperitoneal (every 6 hours)	[1]
INCB3344	Diabetic Nephropathy	Not Specified	Not Specified	[7]

Signaling Pathway and Experimental Workflow Diagrams

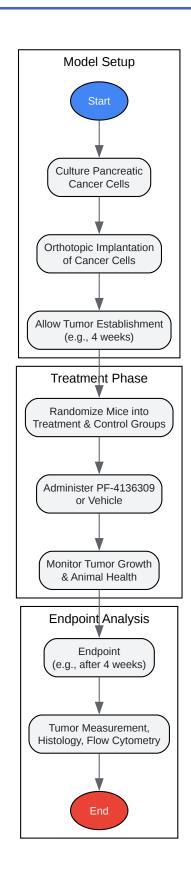




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Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of PF-4136309.





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Caption: A generalized experimental workflow for evaluating **PF-4136309** in a mouse model of pancreatic cancer.

Experimental Protocols

Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol is designed to assess the in vivo efficacy of **PF-4136309** on primary tumor growth and the tumor microenvironment in a pancreatic cancer model.[2][6]

Materials:

- Animal Model: Immunocompetent mice (e.g., C57BL/6).
- Cell Line: Murine pancreatic cancer cell line (e.g., KPC).
- Test Compound: PF-4136309.
- Vehicle: Appropriate vehicle for PF-4136309 solubilization (e.g., sterile PBS, or a solution containing DMSO and PEG).
- Surgical and Dosing Equipment: Standard surgical tools, syringes, needles for subcutaneous injection.

Procedure:

- Cell Culture: Culture the murine pancreatic cancer cells under standard sterile conditions.
- Tumor Cell Implantation:
 - Anesthetize the mice using an approved protocol.
 - Surgically expose the pancreas through a small abdominal incision.
 - \circ Inject tumor cells (e.g., 1 x 10⁶ cells in 50 μ L of sterile PBS) into the head or tail of the pancreas.
 - Suture the incision in layers.



- Allow the tumors to establish for a predetermined period (e.g., 7-14 days).
- Treatment Regimen:
 - Randomize mice into a treatment group and a vehicle control group.
 - Administer PF-4136309 (e.g., 100 mg/kg) or vehicle via subcutaneous injection twice daily.
 - Continue the treatment for a defined period (e.g., 2-4 weeks).
- Monitoring:
 - Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
 - Regularly monitor the health of the animals, including body weight and general appearance.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the mice according to institutional guidelines.
 - Excise the primary tumors and measure their weight and volume.
 - Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers).
 - Process the remaining tumor tissue to create a single-cell suspension for flow cytometric analysis of immune cell populations, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).

Protocol 2: Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes

This protocol is based on studies investigating the metabolic effects of CCR2 inhibition in a model of type 2 diabetes.[8]



Materials:

- Animal Model: Male C57BL/6 mice.
- Diets: High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow.
- Test Compound: PF-4136309.
- Vehicle: Appropriate vehicle for oral administration.
- Equipment: Glucometer, insulin assay kit, equipment for glucose and insulin tolerance tests.

Procedure:

- Disease Induction:
 - Feed mice an HFD for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
- Treatment Regimen:
 - Randomize the DIO mice into a treatment group and a vehicle control group.
 - Administer PF-4136309 or vehicle daily via oral gavage for the duration of the study (e.g.,
 4-8 weeks). The dosage should be determined based on preliminary dose-finding studies.
- Metabolic Monitoring:
 - Monitor body weight and food intake regularly (e.g., weekly).
 - Measure fasting blood glucose and insulin levels at regular intervals (e.g., weekly or biweekly).
 - Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess changes in insulin sensitivity.
- Endpoint Analysis:
 - At the conclusion of the study, euthanize the mice.



- Collect blood for analysis of metabolic parameters.
- Collect tissues such as adipose tissue, liver, and pancreas for histological analysis and quantification of inflammatory macrophage infiltration. For instance, adipose tissue can be processed for flow cytometry to quantify macrophage populations.[8]

These protocols provide a foundational framework for investigating the in vivo effects of **PF-4136309**. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.

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